Zirconium silicate

Refractory Materials Thermal Conductivity Lost Foam Casting

Zirconium silicate (ZrSiO₄), commonly known as zircon, is a naturally occurring nesosilicate mineral valued for its combination of high melting point (approximately 2500–2550°C), substantial hardness (Mohs 7.5), and exceptional chemical inertness. With a theoretical composition of 67.2% ZrO₂ and 32.8% SiO₂ , this material exhibits a high refractive index (1.93–2.01) and a density of 4.56–4.7 g/cm³.

Molecular Formula O4SiZr
Molecular Weight 183.31 g/mol
CAS No. 10101-52-7
Cat. No. B167772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium silicate
CAS10101-52-7
SynonymsEverest HPC
ziconite
zircon
zirconium silicate
ZrSiO4
Molecular FormulaO4SiZr
Molecular Weight183.31 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[Zr+4]
InChIInChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4
InChIKeyGFQYVLUOOAAOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Silicate (CAS 10101-52-7): Industrial-Grade Refractory Mineral & Opacifier


Zirconium silicate (ZrSiO₄), commonly known as zircon, is a naturally occurring nesosilicate mineral valued for its combination of high melting point (approximately 2500–2550°C), substantial hardness (Mohs 7.5), and exceptional chemical inertness [1]. With a theoretical composition of 67.2% ZrO₂ and 32.8% SiO₂ [2], this material exhibits a high refractive index (1.93–2.01) and a density of 4.56–4.7 g/cm³ [3]. Its unique property profile makes it a critical raw material across multiple high-performance industries including ceramics, refractories, precision casting, and nuclear waste management [4].

Why Generic Substitution of Zirconium Silicate (CAS 10101-52-7) Fails in High-Performance Applications


Zirconium silicate cannot be freely substituted with other common refractory oxides or opacifiers due to its unique combination of high melting point (~2550°C), low thermal expansion (~4.2×10⁻⁶/°C), and chemical inertness . While alumina (Al₂O₃) offers greater hardness, its higher thermal conductivity (8–35 W·m⁻¹·K⁻¹) can compromise thermal insulation, and it may react with molten metals in specific casting environments [1]. Conversely, zirconia (ZrO₂) exhibits superior mechanical properties but at a significantly higher cost and with a higher density (5.9–6.0 g/cm³) that can impact energy consumption in milling operations [2]. For opacification, alternatives like tin oxide (SnO₂) are up to six times more expensive despite having only marginally higher opacifying power, making direct substitution economically unviable in most ceramic applications [3]. The quantitative evidence below delineates these performance boundaries.

Zirconium Silicate (CAS 10101-52-7): Quantitative Performance Evidence vs. Alumina, Zirconia, Silica & Tin Oxide


Thermal Conductivity and Insulation Performance: Zirconium Silicate vs. Alumina in Refractory Coatings

In lost foam casting coatings, zirconium silicate powder demonstrates a thermal conductivity of approximately 6 W/m·K, which is approximately 45% lower than that of alumina (Al₂O₃), which ranges from 11–30 W/m·K [1][2]. This lower thermal conductivity provides superior insulation for the coating layer, reducing cooling rate differentials that cause residual stress in the casting [1].

Refractory Materials Thermal Conductivity Lost Foam Casting

Wear Rate and Crush Strength in Grinding Media: Zirconium Silicate vs. Zirconia Beads

Zirconium silicate beads exhibit a wear rate of <0.05 kg/T of processed slurry, which is approximately 50% lower than that of conventional ceramic beads . While zirconia beads offer higher density (6.0–6.2 g/cm³) and hardness (Mohs 8.5) for aggressive milling, zirconium silicate beads (density ~4.0 g/cm³, Mohs 7.5–8.0) provide a cost-effective alternative with 15–20% lower energy consumption due to their moderate density [1]. The crush strength for a 2 mm zirconium silicate bead is specified as >1000 N .

Grinding Media Wear Rate Milling Efficiency

Opacification Efficiency and Cost: Zirconium Silicate vs. Tin Oxide in Ceramic Glazes

Zirconium silicate is approximately half as effective as tin oxide (SnO₂) as an opacifier in ceramic glazes, requiring up to 15% addition for complete opacity compared to 12–13% for tin oxide [1][2]. However, the cost differential is substantial: tin oxide is priced at approximately $30/pound, while zirconium silicate (sold as Zircopax) is around $5/pound—a factor of six difference [2]. Additionally, zirconium silicate exhibits greater stability in reduction firing atmospheres and produces a harder glaze surface .

Ceramic Glaze Opacifier Cost Efficiency

Thermal Expansion Coefficient: Zirconium Silicate vs. Quartz Powder in Refractory Stability

Zirconium silicate exhibits a linear thermal expansion coefficient (CTE) of approximately 4.2–5.0 × 10⁻⁶/°C over the 200–1000°C range [1]. This is significantly lower than that of quartz powder (SiO₂), which undergoes a disruptive phase transformation at 573°C accompanied by a volume expansion of up to 4.5% [2]. In lost foam casting applications, zirconium silicate demonstrates a high-temperature volume change rate of <1%, compared to the cracking risk associated with quartz [2].

Refractory Materials Thermal Expansion Dimensional Stability

Chemical Durability and Leaching Resistance: Zirconium Silicate for Nuclear Waste Immobilization

Zirconium silicate (zircon) exhibits extraordinary chemical durability in aqueous environments, with natural zircon crystals surviving over 4 billion years with minimal alteration [1]. Leaching tests performed on natural zircon samples at 96°C in deionized water for one month demonstrated exceptionally low element release rates, with silicon being the primary leachate species [1]. This performance underpins its consideration as a host matrix for long-term actinide immobilization, comparing favorably to alternative waste forms such as borosilicate glass which typically exhibits higher leach rates [2].

Nuclear Waste Immobilization Chemical Durability Leaching Rate

Wear Resistance Enhancement in Ceramic Glazes: In-Situ Zircon Crystals vs. Commercial Zircon Microparticles

The formation of needle-like zircon single crystals in situ within a ceramic glaze matrix, achieved through the addition of sepiolite-stabilized ZrO₂ nanoparticles, increases wear resistance by a factor of four compared to a commercial crystalline glaze containing a similar fraction of micrometer-sized commercial zircon [1]. This improvement is accompanied by an increase in opacification (whiteness L* value from 90 to 94) and enhanced mechanical properties (hardness and toughness) [1].

Ceramic Glaze Wear Resistance Zircon Crystallization

Zirconium Silicate (CAS 10101-52-7): Application Scenarios Validated by Quantitative Evidence


High-Value Steel Casting Refractory Coatings: Leveraging Low Thermal Conductivity and Expansion

In the production of large cast steel components (e.g., wind turbine main frames, pressure vessel nozzles) using the lost foam casting process, zirconium silicate flour is the refractory aggregate of choice for the primary face coat. Its low thermal conductivity (~6 W/m·K) provides a thermal barrier that slows metal solidification and reduces cooling stresses, while its low thermal expansion (<1% volume change) prevents coating cracks that would otherwise lead to metal penetration and surface defects [1]. The high unit cost (3–5× that of quartz) is offset by the reduction in post-casting surface grinding and rework on high-value parts [1].

Cost-Optimized Grinding Media for Coatings and Agrochemicals: Balancing Wear Rate and Energy Consumption

For the wet milling of pigments, inks, and agrochemical slurries, sintered zirconium silicate beads provide an optimal balance of performance and cost. With a wear rate below 0.05 kg/T (approximately 50% lower than conventional ceramic beads) and a crush strength exceeding 1000 N, these beads ensure long media life and minimize contamination . Their moderate density (~4.0 g/cm³) yields 15–20% energy savings compared to denser zirconia beads, while costing only one-third to one-half as much, making them the economically rational choice for medium-intensity grinding where ultra-fine particle sizes (<1 µm) are not required [2].

Industrial Ceramic Tile and Sanitaryware Glazing: The Cost-Effective Opacifier

Zirconium silicate (as micronized zircon flour) is the predominant opacifier for the global ceramic tile industry. While requiring up to 15% addition for full opacity compared to 12–13% for tin oxide, its dramatically lower cost (approximately $5/lb vs. $30/lb for tin oxide) translates to significant savings in high-volume production [3][4]. Furthermore, its superior stability in reduction firing atmospheres ensures consistent whiteness across varied kiln conditions, and it contributes to a harder glaze surface, enhancing the durability of the finished product .

Long-Term Nuclear Waste Immobilization Matrices: Harnessing Geological Durability

Zirconium silicate (zircon) is under active investigation as a crystalline host matrix for the immobilization of high-level nuclear waste, specifically for actinides (e.g., Pu, U, Th). Its selection is predicated on the unparalleled chemical durability evidenced by natural zircon crystals that have survived for over 4 billion years with minimal alteration, demonstrating extremely low leach rates under aqueous conditions [5]. This performance profile positions zircon as a superior candidate for long-term geological disposal compared to less durable borosilicate glass waste forms, addressing a critical need for safe, permanent nuclear waste management strategies [6].

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